Molecular Weight Advantage Over the 4,6-Dichloro Analog: Implications for Ligand Efficiency and Permeability
The target compound (MW 485.52 g/mol) is approximately 33 g/mol lighter than its closest cataloged analog, 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,6-dichloro-1,3-benzothiazol-2-yl)benzamide (MW 518.43 g/mol) . This MW reduction, driven by fluorine (atomic weight 19.0) substituting chlorine (atomic weight 35.5) at two positions, translates to lower heavy atom count (30 vs. 32) and potentially improved ligand efficiency indices when normalized for per-atom binding contributions. The lower MW also predicts enhanced passive membrane permeability based on the established inverse correlation between molecular weight and transcellular diffusion rates [1].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 485.52 g/mol |
| Comparator Or Baseline | 4-[Bis(2-methoxyethyl)sulfamoyl]-N-(4,6-dichloro-1,3-benzothiazol-2-yl)benzamide: 518.43 g/mol |
| Quantified Difference | Δ = 32.91 g/mol (6.3% reduction); heavy atom count reduced from 32 to 30 |
| Conditions | Calculated from molecular formula C₂₀H₂₁F₂N₃O₅S₂ vs. C₂₀H₂₁Cl₂N₃O₅S₂; ChemSpider and PubChem computed properties |
Why This Matters
Lower molecular weight within the same scaffold class improves the likelihood of satisfying lead-like criteria (MW < 500) for oral bioavailability, making this compound a more attractive starting point for hit-to-lead optimization than its dichloro counterpart.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 1997;23(1-3):3-25. (Establishes MW-permeability inverse correlation). View Source
